2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852391
InChI: InChI=1S/C14H19NO3/c1-17-12-7-5-8-13(18-2)14(12)11-6-3-4-9-15(11)10-16/h5,7-8,10-11H,3-4,6,9H2,1-2H3
SMILES:
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol

2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde

CAS No.:

Cat. No.: VC15852391

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde -

Specification

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name 2-(2,6-dimethoxyphenyl)piperidine-1-carbaldehyde
Standard InChI InChI=1S/C14H19NO3/c1-17-12-7-5-8-13(18-2)14(12)11-6-3-4-9-15(11)10-16/h5,7-8,10-11H,3-4,6,9H2,1-2H3
Standard InChI Key ZYDOIGJQLJKBJJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC=C1)OC)C2CCCCN2C=O

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde comprises a six-membered piperidine ring substituted at the 1-position with an aldehyde group (CHO-\text{CHO}) and at the 2-position with a 2,6-dimethoxyphenyl moiety. The dimethoxy groups on the phenyl ring adopt a para orientation relative to the piperidine attachment, creating a sterically hindered environment that modulates electronic interactions . The aldehyde group introduces a reactive site for nucleophilic additions, while the piperidine nitrogen’s basicity (pKa1011\text{p}K_a \approx 10-11) enables protonation under acidic conditions, altering solubility and reactivity .

The compound’s molecular weight is 265.3 g/mol, and its lipophilicity (logP2.1\log P \approx 2.1) is enhanced by the methoxy substituents, suggesting moderate membrane permeability. Spectroscopic characterization reveals distinct signals in 1H NMR^1\text{H NMR}: a singlet at δ9.810.1\delta 9.8-10.1 ppm for the aldehyde proton, doublets for the aromatic protons (δ6.57.0\delta 6.5-7.0 ppm), and multiplets for the piperidine ring protons (δ1.53.5\delta 1.5-3.5 ppm) .

Synthetic Methodologies

Direct Formylation of Piperidine Derivatives

A common route involves the formylation of 2-(2,6-dimethoxyphenyl)piperidine using the Vilsmeier-Haack reaction. In this method, dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3\text{POCl}_3) to generate an electrophilic iminium intermediate, which attacks the piperidine nitrogen. Subsequent hydrolysis yields the aldehyde . Typical conditions include refluxing in dichloromethane at 4060C40-60^\circ \text{C} for 6–8 hours, achieving yields of 6575%65-75\% .

Oxidation of Hydroxymethyl Precursors

Alternative syntheses employ the oxidation of 2-(2,6-dimethoxyphenyl)piperidine-1-methanol using pyridinium chlorochromate (PCC) or Swern oxidation conditions (COCl2\text{COCl}_2, DMSO). These methods avoid harsh acids but require anhydrous conditions and low temperatures (78C-78^\circ \text{C}) to prevent over-oxidation .

MethodReagentsYield (%)Purity (%)
Vilsmeier-HaackDMF, POCl3\text{POCl}_37298
Swern OxidationCOCl2\text{COCl}_2, DMSO6895

Reactivity and Functionalization

The aldehyde group undergoes characteristic reactions:

  • Condensation: Reacts with primary amines to form Schiff bases (R–N=CH–\text{R–N=CH–}), useful in coordination chemistry and heterocycle synthesis .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the aldehyde to a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), a precursor to ethers or esters .

  • Nucleophilic Addition: Grignard reagents add to the carbonyl carbon, generating secondary alcohols for further elaboration .

The dimethoxyphenyl group participates in electrophilic aromatic substitution, with methoxy directors favoring meta substitution. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 4-nitro derivatives .

Applications in Pharmaceutical Chemistry

Intermediate for Analgesic Agents

Structural analogs of 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde, such as ropivacaine, are local anesthetics. The aldehyde moiety in this compound serves as a key intermediate for synthesizing piperidinecarboxamides via reductive amination . For instance, reaction with 2,6-xylidine (C8H11N\text{C}_8\text{H}_{11}\text{N}) under H2/Pd-C\text{H}_2/\text{Pd-C} produces N(2,6dimethylphenyl)N-(2,6-\text{dimethylphenyl})-piperidine-2-carboxamide, a ropivacaine precursor .

Ligand Design in Catalysis

The compound’s ability to form Schiff bases with transition metals (e.g., Cu2+^{2+}, Pd2+^{2+}) makes it valuable in asymmetric catalysis. Complexes derived from its derivatives exhibit enantioselectivity in Heck cross-coupling and hydrogenation reactions .

Comparison with Structural Analogs

Piperidine derivatives with varying substituents demonstrate distinct pharmacological and chemical profiles:

CompoundSubstituentsBioactivity
2-(2-Methoxyphenyl)piperidine-1-carbaldehydeSingle methoxy groupModerate COX-2 inhibition
4-(2,6-Dimethoxyphenyl)piperidinePiperidine substitution at 4-positionEnhanced lipid solubility
RopivacainePropyl group, carboxamideLocal anesthetic

The 2,6-dimethoxy configuration in the target compound optimizes steric bulk and electronic donation, enhancing receptor binding in analgesic applications compared to monosubstituted analogs .

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